molecular formula C6H12Cl2Si2 B101839 Bis(chlorodimethylsilyl)acetylene CAS No. 18156-91-7

Bis(chlorodimethylsilyl)acetylene

Cat. No. B101839
CAS RN: 18156-91-7
M. Wt: 211.23 g/mol
InChI Key: ONPUQFXWWSFDGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis(chlorodimethylsilyl)acetylene, also known as BCMSA, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound is a highly reactive and versatile reagent that can be used in a variety of synthetic reactions, making it a valuable tool for chemical synthesis. In

Mechanism Of Action

The mechanism of action of Bis(chlorodimethylsilyl)acetylene is complex and varies depending on the specific reaction being carried out. However, in general, Bis(chlorodimethylsilyl)acetylene acts as a nucleophile in reactions, attacking electrophilic centers in other molecules to form new bonds. It can also act as a base, abstracting protons from other molecules to facilitate reactions.

Biochemical And Physiological Effects

There is limited research on the biochemical and physiological effects of Bis(chlorodimethylsilyl)acetylene, as it is primarily used in laboratory settings. However, it is known to be highly reactive and can cause skin and eye irritation if not handled properly. It is also toxic if ingested or inhaled, making proper safety precautions essential when working with Bis(chlorodimethylsilyl)acetylene.

Advantages And Limitations For Lab Experiments

One of the primary advantages of Bis(chlorodimethylsilyl)acetylene is its versatility as a reagent in organic synthesis. It can be used in a variety of reactions, making it a valuable tool for synthetic chemists. However, its high reactivity can also be a limitation, as it can lead to unwanted side reactions and require careful handling to prevent accidents.

Future Directions

There are numerous potential future directions for research on Bis(chlorodimethylsilyl)acetylene. One area of interest is the development of new synthetic reactions that utilize Bis(chlorodimethylsilyl)acetylene as a reagent. Additionally, further research on the biochemical and physiological effects of Bis(chlorodimethylsilyl)acetylene could help to improve safety protocols for its use in laboratory settings. Finally, there is potential for the development of new applications for Bis(chlorodimethylsilyl)acetylene in fields such as materials science and drug discovery.

Synthesis Methods

The synthesis of Bis(chlorodimethylsilyl)acetylene involves the reaction between acetylene and chlorodimethylsilane in the presence of a catalyst. This reaction leads to the formation of a highly reactive intermediate, which then reacts with another molecule of chlorodimethylsilane to produce Bis(chlorodimethylsilyl)acetylene. The reaction is typically carried out under an inert atmosphere and at low temperatures to prevent unwanted side reactions.

Scientific Research Applications

Bis(chlorodimethylsilyl)acetylene has found numerous applications in scientific research, particularly in the field of organic synthesis. It is commonly used as a reagent in reactions such as the Sonogashira coupling, which is used to form carbon-carbon bonds. Bis(chlorodimethylsilyl)acetylene can also be used in the synthesis of a variety of organic compounds, including heterocycles, natural products, and pharmaceuticals.

properties

CAS RN

18156-91-7

Product Name

Bis(chlorodimethylsilyl)acetylene

Molecular Formula

C6H12Cl2Si2

Molecular Weight

211.23 g/mol

IUPAC Name

chloro-[2-[chloro(dimethyl)silyl]ethynyl]-dimethylsilane

InChI

InChI=1S/C6H12Cl2Si2/c1-9(2,7)5-6-10(3,4)8/h1-4H3

InChI Key

ONPUQFXWWSFDGE-UHFFFAOYSA-N

SMILES

C[Si](C)(C#C[Si](C)(C)Cl)Cl

Canonical SMILES

C[Si](C)(C#C[Si](C)(C)Cl)Cl

Other CAS RN

18156-91-7

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.